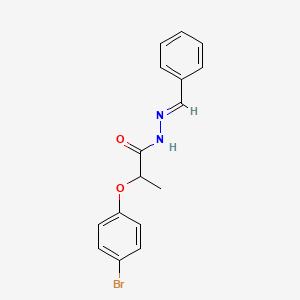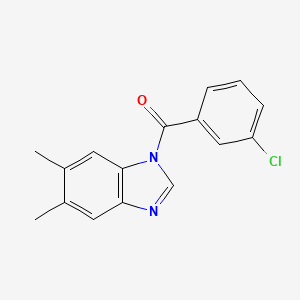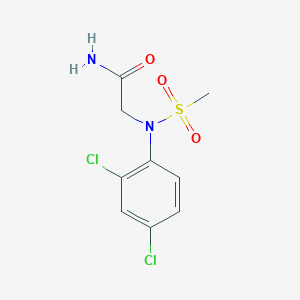
6-chloro-4-(4-chlorophenyl)-2(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-4-(4-chlorophenyl)-2(1H)-quinazolinone is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as lapatinib and is used as an anti-cancer drug. Lapatinib is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, which are involved in the development and progression of various cancers.
作用机制
Lapatinib works by inhibiting the activity of EGFR and HER2 tyrosine kinases, which are involved in the signaling pathways that promote cell growth and survival. By blocking these pathways, lapatinib can prevent the growth and spread of cancer cells.
Biochemical and physiological effects:
Lapatinib has been shown to have a number of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the expression of genes involved in cell proliferation and survival.
实验室实验的优点和局限性
Lapatinib has several advantages for lab experiments, including its specificity for EGFR and HER2 tyrosine kinases, its ability to induce apoptosis in cancer cells, and its potential for use in combination with other anti-cancer drugs. However, there are also limitations to its use, such as its toxicity and potential side effects, as well as the development of resistance in some cancer cells.
未来方向
There are several future directions for research on lapatinib. One area of focus is the development of new formulations and delivery methods to improve the efficacy and reduce the toxicity of the drug. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to lapatinib treatment. Additionally, there is ongoing research into the mechanisms of resistance to lapatinib and the development of new drugs that can overcome this resistance.
合成方法
The synthesis of 6-chloro-4-(4-chlorophenyl)-2(1H)-quinazolinone involves several steps, including the condensation of 4-chlorobenzoic acid with 2-aminobenzamide, followed by cyclization and chlorination. The final product is obtained after purification and isolation.
科学研究应用
Lapatinib has been extensively studied for its anti-cancer properties. It has been found to be effective in the treatment of breast cancer, particularly in patients with HER2-positive tumors. Lapatinib has also shown promise in the treatment of other types of cancer, such as lung cancer, ovarian cancer, and head and neck cancer.
属性
IUPAC Name |
6-chloro-4-(4-chlorophenyl)-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-9-3-1-8(2-4-9)13-11-7-10(16)5-6-12(11)17-14(19)18-13/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRDHQWZSUWFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=O)NC3=C2C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-(4-chlorophenyl)quinazolin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide](/img/structure/B5852496.png)



![N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5852527.png)


![3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852542.png)

![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate](/img/structure/B5852560.png)
![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)
![5-methoxy-3-[2-(propionylamino)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B5852574.png)
![2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5852577.png)
